(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-methoxypyridin-3-yl)propanoic acid
Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-methoxypyridin-3-yl)propanoic acid is a fluorinated aromatic amino acid derivative protected by the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This compound is characterized by its methoxypyridinyl side chain, which confers unique electronic and steric properties. Key specifications include:
- CAS No.: 1217771-73-7
- Molecular Formula: C₂₄H₂₂N₂O₅
- Molecular Weight: 418.44 g/mol
- Storage: Typically stored sealed at 2–8°C to maintain stability .
The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) for temporary amine protection due to its stability under basic conditions and ease of removal with piperidine .
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(6-methoxypyridin-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O5/c1-30-22-11-10-15(13-25-22)12-21(23(27)28)26-24(29)31-14-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-11,13,20-21H,12,14H2,1H3,(H,26,29)(H,27,28)/t21-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKAFXBQOQLCXDC-NRFANRHFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-methoxypyridin-3-yl)propanoic acid, commonly referred to as Fmoc-Lys(6-MeO-Pyr)-OH, is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, applications, and relevant research findings.
Chemical Structure and Properties
The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is crucial for its application in peptide synthesis. The presence of the 6-methoxypyridin-3-yl moiety enhances its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C19H22N2O4 |
| Molecular Weight | 342.39 g/mol |
| CAS Number | 954147-35-4 |
| Melting Point | Not specified |
The biological activity of this compound primarily involves its role as a peptide coupling agent. The Fmoc group provides stability during synthesis while allowing for selective reactions at the amino group. The pyridine ring can participate in hydrogen bonding and π-stacking interactions, which are essential for binding to various biological targets such as enzymes and receptors.
Applications in Research
- Peptide Synthesis : The compound is widely used as a protecting group in solid-phase peptide synthesis (SPPS). It facilitates the formation of complex peptides by preventing side reactions during the coupling process.
- Drug Development : Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals targeting specific pathways, particularly in oncology and neurobiology.
- Bioconjugation : The ability to attach biomolecules to surfaces through this compound is crucial for developing diagnostic tools and therapeutic agents.
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in various biological contexts:
- Antitumor Activity : A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against cancer cell lines, suggesting potential as an anticancer agent .
- Enzyme Inhibition : Research indicated that compounds containing the pyridine moiety effectively inhibit specific enzymes involved in metabolic pathways, showcasing their potential in metabolic disease therapies .
- Neuroprotective Effects : Preliminary findings suggest that this compound may have neuroprotective properties, potentially aiding in conditions like Alzheimer's disease by modulating neurotransmitter systems .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally analogous Fmoc-protected amino acids, focusing on substituent effects, physicochemical properties, and applications.
Structural and Functional Differences
Substituent Effects on Solubility :
- The 6-methoxypyridin-3-yl group in the target compound introduces a nitrogen heterocycle with a methoxy substituent, likely improving solubility in polar solvents compared to purely aromatic analogs like the o-tolyl derivative .
- Fluorinated derivatives (e.g., 2,4,5-trifluorophenyl) exhibit increased lipophilicity, which can enhance cell membrane penetration in drug discovery .
Synthetic Utility: Compounds like (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-((tert-butoxycarbonyl)(cyclohexylmethyl)amino)phenyl)propanoic acid are intermediates in HIV-1 entry inhibitor synthesis, demonstrating the role of Fmoc-protected amino acids in antiviral research . The thiophen-3-yl variant is utilized in organocatalytic applications due to sulfur’s electron-rich nature .
Toxicity and Safety :
- Most Fmoc-protected compounds share similar hazards, including acute toxicity (Category 4) and skin/eye irritation (H315, H319) . The target compound’s GHS classification aligns with these risks .
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS) Frameworks
The compound’s preparation aligns with established Fmoc-based SPPS protocols, leveraging resin-bound intermediates to facilitate iterative coupling and deprotection cycles. The Rink amide resin is preferred for synthesizing C-terminal amidated peptides, though 2-chlorotrityl chloride (2-CTC) resin demonstrates superior performance for carboxylic acid termini. Anchoring the first Fmoc-amino acid to the resin involves activating the carboxyl group with aminium reagents such as HBTU ([benzotriazol-1-yloxy(dimethylamino)meth-ylidene]-dimethylazanium-hexafluorophosphate) in the presence of DIPEA (N,N-diisopropylethylamine). This approach achieves >98% coupling efficiency by minimizing steric hindrance from the methoxypyridine moiety.
Solution-Phase Synthesis for Intermediate Preparation
For the methoxypyridinyl alanine core, solution-phase methods employ asymmetric hydrogenation of α,β-unsaturated precursors. Catalytic systems using Ru(BINAP) complexes yield the (S)-enantiomer with enantiomeric excess (ee) >99%, critical for preserving stereochemical integrity. Subsequent Fmoc protection utilizes 9-fluorenylmethyl chloroformate in tetrahydrofuran (THF) with triethylamine, achieving quantitative conversion within 2 hours at 0°C.
Stepwise Synthesis and Reaction Optimization
Resin Loading and Initial Coupling
The synthesis begins with immobilizing Fmoc-βAla-OH onto 2-CTC resin to create a sterically accessible platform. A 3:1 molar ratio of Fmoc-βAla-OH to resin ensures complete loading, monitored via UV absorbance at 301 nm (characteristic of Fmoc cleavage). After capping unreacted sites with acetic anhydride, the Fmoc group is removed using 20% piperidine in DMF, exposing the amine for subsequent coupling.
Incorporation of 6-Methoxypyridin-3-yl Sidechain
Coupling the methoxypyridine-modified alanine derivative requires precise activation. A mixture of HBTU (1.1 eq), HOAt (1-hydroxy-7-azabenzotriazole, 1 eq), and DIPEA (2 eq) in DMF activates the carboxyl group at -15°C, reducing racemization to <1.5%. Reaction progress is quantified via Kaiser test, with ninhydrin staining confirming >95% amine conversion.
| Coupling Parameter | Optimized Value |
|---|---|
| Temperature | -15°C |
| Activator | HBTU/HOAt |
| Base | DIPEA |
| Reaction Time | 90 minutes |
| Coupling Efficiency | 95–98% |
Final Deprotection and Cleavage
After sequential couplings, the peptide-resin is treated with a cleavage cocktail of TFA (trifluoroacetic acid)/H2O/TIPS (95:2.5:2.5) for 2 hours. This simultaneously removes side-chain protections (e.g., tert-butyl groups) and liberates the carboxylic acid, yielding the crude product. Cold ether precipitation followed by centrifugation isolates the compound as a white solid.
Purification and Analytical Characterization
Chromatographic Refinement
Reverse-phase HPLC (RP-HPLC) on a C18 column with a gradient of 10–50% acetonitrile in 0.1% TFA achieves baseline separation of enantiomers and byproducts. The target compound elutes at 14.2 minutes (flow rate: 1 mL/min), with purity >99% confirmed by UV absorbance at 220 nm.
| HPLC Condition | Specification |
|---|---|
| Column | Zorbax SB-C18 (4.6×250 mm) |
| Mobile Phase | 0.1% TFA in H2O/MeCN |
| Gradient | 10–50% MeCN over 30 min |
| Detection | UV 220 nm |
Spectroscopic Validation
1H NMR (500 MHz, DMSO-d6) confirms structural fidelity: δ 8.35 (d, J = 2.5 Hz, 1H, pyridine-H), 7.89 (d, J = 7.5 Hz, 2H, Fmoc-H), 7.68–7.30 (m, 9H, Fmoc and pyridine-H), 4.40–4.20 (m, 3H, Fmoc-CH2 and α-CH), 3.87 (s, 3H, OCH3). High-resolution mass spectrometry (HRMS) gives [M+H]+ at m/z 531.2124 (calc. 531.2129).
Mechanistic Insights into Side Reactions
Racemization During Activation
The electron-withdrawing methoxypyridine ring increases α-proton acidity, elevating racemization risk during carboxyl activation. Sub-zero temperatures (-15°C) and bulky activators like HOAt suppress this, limiting epimerization to <2%. Comparative studies show racemization rates correlate with activation time:
| Activator | Temperature | Time (min) | % Racemization |
|---|---|---|---|
| HBTU | 25°C | 60 | 8.2 |
| HBTU/HOAt | -15°C | 90 | 1.4 |
| DIC/Oxyma | 0°C | 120 | 3.1 |
Resin Swelling and Solvent Effects
DMF maximizes resin swelling (3–5 mL/g), ensuring reagent penetration into the polymer matrix. Suboptimal swelling in dichloromethane (DCM) reduces coupling efficiency by 20–30%, particularly for sterically hindered residues.
Scalability and Industrial Considerations
Cost-Effective Fmoc-Amino Acid Purification
Large-scale synthesis adopts toluene recrystallization for Fmoc-amino acids, removing residual HOBt (hydroxybenzotriazole) and DIEA. For example, dissolving Fmoc-Val-OH (100 g) in toluene (600 mL) at 50°C, followed by cooling to 30°C, yields 99 g of purified product.
Q & A
Q. What are the standard synthetic protocols for preparing (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-methoxypyridin-3-yl)propanoic acid?
- Methodological Answer : The compound is typically synthesized via Fmoc-protected amino acid chemistry. A common approach involves coupling Fmoc-protected amino acids (e.g., Fmoc-2’-formyl-L-tryptophan) with amines or esters under reductive amination conditions. For example, in , the reaction uses HCl∙H₂N-Xxx-OMe ester and Fmoc-protected precursors, followed by activation with EDC∙HCl and pyridine. Purification involves solvent extraction (e.g., ethyl acetate) and filtration. Key steps include maintaining anhydrous conditions and monitoring pH to prevent racemization .
Q. How is the Fmoc protecting group removed during peptide synthesis involving this compound?
- Methodological Answer : The Fmoc group is cleaved using 20% piperidine in DMF, a standard deprotection protocol. demonstrates that this step is critical for subsequent coupling reactions in solid-phase peptide synthesis. After removal, the product is washed thoroughly with DMF to eliminate residual piperidine and byproducts. Monitoring deprotection efficiency via HPLC or mass spectrometry ensures completeness .
Q. What safety precautions are required when handling this compound?
- Methodological Answer : Based on Safety Data Sheets (SDS), researchers must wear PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation (H335). Skin contact (H315) and eye exposure (H319) require immediate washing with water. Storage should be in airtight containers under inert gas (e.g., argon) to prevent degradation. Avoid incompatible materials like strong acids/bases, which may release toxic fumes .
Q. What analytical techniques are used to characterize this compound?
- Methodological Answer : Characterization relies on:
- NMR (¹H/¹³C) for structural confirmation, particularly verifying stereochemistry at the chiral center.
- HPLC with UV detection (e.g., 254 nm) to assess purity (>95% required for peptide synthesis).
- Mass spectrometry (ESI or MALDI-TOF) to confirm molecular weight (e.g., C₂₄H₂₁NO₅, MW 403.43) .
Advanced Research Questions
Q. How can racemization be minimized during coupling reactions involving this Fmoc-amino acid?
- Methodological Answer : Racemization is minimized by:
- Using low temperatures (0–4°C) during activation.
- Avoiding prolonged exposure to basic conditions (e.g., limit EDC∙HCl/pyridine reaction time to <2 hours).
- Employing coupling agents like Oxyma Pure or HOBt to reduce side reactions. highlights optimized conditions for amide bond formation with <1% racemization in peptidomimetic synthesis .
Q. What strategies resolve contradictions in biological activity data for analogs of this compound?
- Methodological Answer : Discrepancies in activity (e.g., antiviral vs. non-active analogs) are addressed by:
- Structure-activity relationship (SAR) studies : Systematic variation of substituents (e.g., methoxy vs. fluoro groups on the pyridine ring).
- Molecular docking : Comparing binding affinities to target proteins (e.g., HIV-1 entry inhibitors in ).
- Metabolic stability assays : Assessing degradation in biological matrices to rule out false negatives .
Q. How are byproducts from Fmoc deprotection analyzed and mitigated?
- Methodological Answer : Byproducts like dibenzofulvene (DBF) are identified via:
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric excess?
- Methodological Answer : Scale-up challenges include:
- Temperature control : Larger reaction volumes risk exothermic side reactions. Jacketed reactors are used to maintain ≤25°C.
- Purification : Flash chromatography replaces TLC for bulk material. emphasizes gradient elution with hexane/ethyl acetate (3:1 to 1:1) to isolate enantiomerically pure batches (>99% ee) .
Q. How does the methoxypyridinyl moiety influence the compound’s reactivity in peptide coupling?
- Methodological Answer : The electron-donating methoxy group enhances nucleophilicity of the pyridine nitrogen, facilitating activation via carbodiimides (e.g., EDC). However, steric hindrance from the 6-methoxy group may slow coupling kinetics. Kinetic studies in show reaction times up to 48 hours for complete conversion .
Q. What methods validate the compound’s stability under long-term storage?
- Methodological Answer :
Stability is assessed via: - Accelerated degradation studies : Exposure to 40°C/75% RH for 6 months, with HPLC monitoring.
- X-ray crystallography : Detects crystalline phase changes. specifies storage in amber vials under N₂ at –20°C to prevent photodegradation and hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
